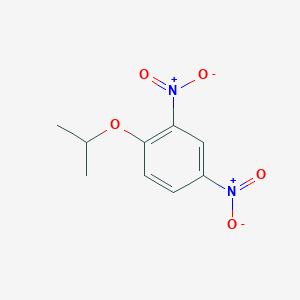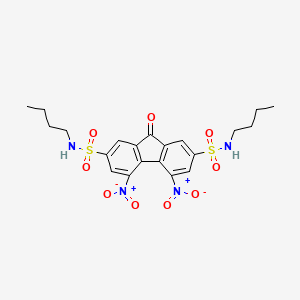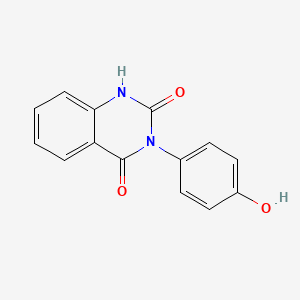![molecular formula C23H20N4O4S B11710175 2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11710175.png)
2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the sulfonamido and phenylacetamide groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. In medicine, it has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases .
Mecanismo De Acción
The mechanism of action of 2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in target cells, ultimately resulting in their death or inhibition of growth .
Comparación Con Compuestos Similares
When compared to other similar compounds, 2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide stands out due to its unique chemical structure and biological activity. Similar compounds include other indole derivatives, such as 1,3,4-thiadiazole derivatives and other substituted indoles. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propiedades
Fórmula molecular |
C23H20N4O4S |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
2-[2-hydroxy-3-[(4-methylphenyl)sulfonyldiazenyl]indol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-16-11-13-18(14-12-16)32(30,31)26-25-22-19-9-5-6-10-20(19)27(23(22)29)15-21(28)24-17-7-3-2-4-8-17/h2-14,29H,15H2,1H3,(H,24,28) |
Clave InChI |
LKHNFPWXUXBZJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)

![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)



![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
![N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide](/img/structure/B11710151.png)


![6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde](/img/structure/B11710160.png)
